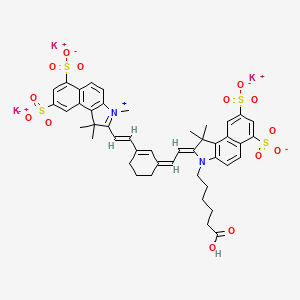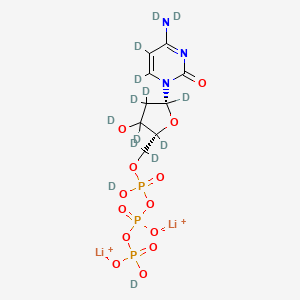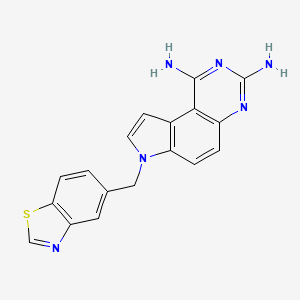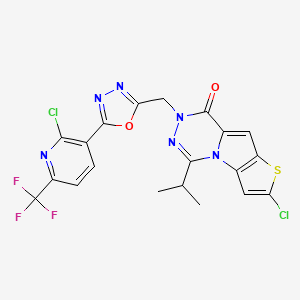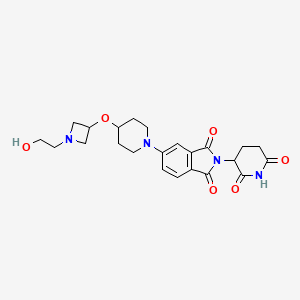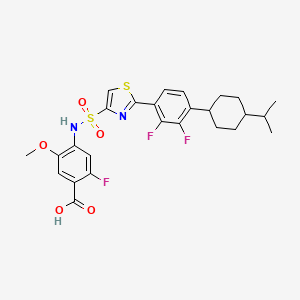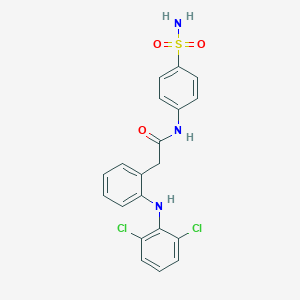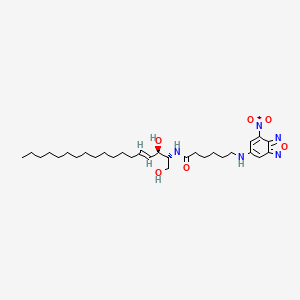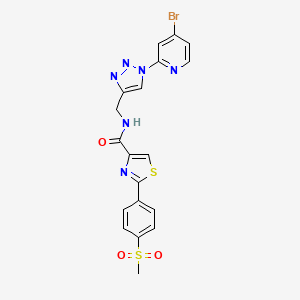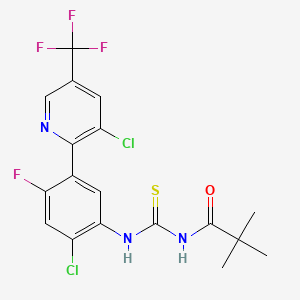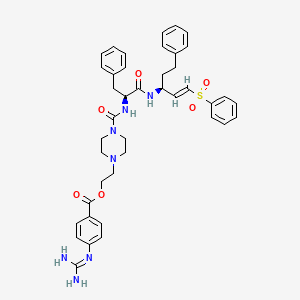
Ctsl/B-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ctsl/B-IN-1 est un inhibiteur bispécifique ciblant les protéines de clivage des pointes virales de l'hôte, la cathepsine L et la cathepsine B, ainsi que la sérine protéase transmembranaire 2. Ce composé a montré un potentiel significatif pour bloquer les voies d'entrée du SARS-CoV-2, ce qui en fait un candidat prometteur pour la recherche antivirale .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Ctsl/B-IN-1 implique l'utilisation de composés peptidomimétiques α-cétoamide. Les structures cristallines de la cathepsine L humaine et de la cathepsine B en complexe avec ces composés révèlent une liaison covalente, qui est cruciale pour leur activité inhibitrice .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas détaillées, l'approche générale implique la synthèse à grande échelle de composés peptidomimétiques, suivie d'une purification et d'une cristallisation pour garantir une pureté et une efficacité élevées .
Analyse Des Réactions Chimiques
Types de réactions
Ctsl/B-IN-1 subit principalement des réactions d'inhibition où il se lie de manière covalente aux sites actifs de la cathepsine L et de la cathepsine B. Cette liaison empêche le clivage des protéines de pointe virale, bloquant ainsi l'entrée du virus dans les cellules hôtes .
Réactifs et conditions courantes
La synthèse de this compound implique l'utilisation de composés α-cétoamide, qui sont connus pour leur capacité à former des liaisons covalentes avec les protéases cystéines. Les conditions réactionnelles comprennent généralement une température et un pH contrôlés pour garantir une liaison et une inhibition optimales .
Principaux produits formés
Le principal produit formé à partir de la réaction de this compound avec la cathepsine L et la cathepsine B est un complexe inhibiteur-protéase stable, qui bloque efficacement l'activité protéolytique de ces enzymes .
Applications de la recherche scientifique
This compound a été largement étudié pour son potentiel dans la recherche antivirale, en particulier dans le contexte du SARS-CoV-2. Il a montré une efficacité dans le blocage des voies d'entrée virale, ce qui en fait un outil précieux dans le développement de thérapies antivirales à large spectre . De plus, ses effets inhibiteurs sur la cathepsine L et la cathepsine B en font un candidat potentiel pour la recherche sur le cancer et d'autres maladies où ces protéases jouent un rôle essentiel .
Mécanisme d'action
This compound exerce ses effets en se liant de manière covalente aux sites actifs de la cathepsine L et de la cathepsine B. Cette liaison empêche le clivage des protéines de pointe virale, bloquant ainsi l'entrée du virus dans les cellules hôtes. Les cibles moléculaires de this compound comprennent les résidus cystéines dans les sites actifs de ces protéases, qui sont essentiels à leur activité enzymatique .
Applications De Recherche Scientifique
Ctsl/B-IN-1 has been extensively studied for its potential in antiviral research, particularly in the context of SARS-CoV-2. It has shown efficacy in blocking viral entry pathways, making it a valuable tool in the development of broad-spectrum antiviral therapies . Additionally, its inhibitory effects on cathepsin L and cathepsin B make it a potential candidate for research in cancer and other diseases where these proteases play a critical role .
Mécanisme D'action
Ctsl/B-IN-1 exerts its effects by covalently binding to the active sites of cathepsin L and cathepsin B. This binding prevents the cleavage of viral spike proteins, thereby blocking the entry of the virus into host cells. The molecular targets of this compound include the cysteine residues in the active sites of these proteases, which are crucial for their enzymatic activity .
Comparaison Avec Des Composés Similaires
Composés similaires
14a et 14b : Ce sont des composés peptidomimétiques α-cétoamide qui ciblent également la cathepsine L et la calpaïne-1.
Unicité
Ctsl/B-IN-1 est unique dans son inhibition double à la fois de la cathepsine L et de la cathepsine B, ainsi que de la sérine protéase transmembranaire 2. Cette inhibition bispécifique fournit un effet antiviral synergique, ce qui en fait un candidat puissant pour une thérapie antivirale à large spectre .
Propriétés
Formule moléculaire |
C41H47N7O6S |
|---|---|
Poids moléculaire |
765.9 g/mol |
Nom IUPAC |
2-[4-[[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperazin-1-yl]ethyl 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C41H47N7O6S/c42-40(43)45-34-20-17-33(18-21-34)39(50)54-28-27-47-23-25-48(26-24-47)41(51)46-37(30-32-12-6-2-7-13-32)38(49)44-35(19-16-31-10-4-1-5-11-31)22-29-55(52,53)36-14-8-3-9-15-36/h1-15,17-18,20-22,29,35,37H,16,19,23-28,30H2,(H,44,49)(H,46,51)(H4,42,43,45)/b29-22+/t35-,37-/m0/s1 |
Clé InChI |
VUKDOSJSMSLHFQ-WFAVMJPPSA-N |
SMILES isomérique |
C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC4=CC=CC=C4)/C=C/S(=O)(=O)C5=CC=CC=C5 |
SMILES canonique |
C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC4=CC=CC=C4)C=CS(=O)(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



